4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-23-9-5-4-8-22(23)28-16-18(14-24(28)30)25-27-20-6-2-3-7-21(20)29(25)15-17-10-12-19(26)13-11-17/h2-13,18H,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVFQXVIVPJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group. The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : Achieved by condensing o-phenylenediamine with formic acid.
- Introduction of the Chlorobenzyl Group : Alkylation of the benzimidazole core with 4-chlorobenzyl chloride.
- Formation of the Pyrrolidinone Ring : Cyclization with ethylamine and a carbonyl source.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which allow for various interactions at the molecular level.
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate an Minimum Inhibitory Concentration (MIC) ranging from 3.12 to 12.5 μg/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl) | 3.12 | Staphylococcus aureus |
| 1,2,5-Trisubstituted Benzimidazole | 10 | E. coli |
| Pyrrole Benzamide Derivative | 3.125 | Staphylococcus aureus |
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular targets involved in cancer progression. Recent studies highlight that similar benzimidazole derivatives can inhibit key enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
Case Studies
- Study on Anticancer Activity : A study synthesized a library of benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly induced apoptosis in cancer cells, showcasing their potential as anticancer agents .
- Antimicrobial Efficacy Testing : In vitro tests demonstrated that the compound exhibited potent antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics .
The biological activity of this compound is believed to stem from its ability to:
- Inhibit enzyme activity related to bacterial cell wall synthesis.
- Induce apoptosis in cancer cells through interaction with cellular signaling pathways.
Scientific Research Applications
Overview
The compound 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. Its structure suggests it may possess significant biological activities, including anticancer and antimicrobial properties. This article explores its applications based on recent scientific findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives in cancer treatment. The compound has been investigated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against human cancer cells, including breast and colon cancer lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that the compound may act as a promising anticancer agent .
| Cancer Type | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Breast Cancer | MCF-7 | 12 µM |
| Colon Cancer | HCT116 | 15 µM |
| Cervical Cancer | HeLa | 10 µM |
Antimicrobial Properties
The antimicrobial efficacy of compounds containing the benzimidazole structure has also been explored. The compound exhibits activity against both gram-positive and gram-negative bacteria.
- Case Study : A derivative similar to the target compound was tested for antimicrobial activity and showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The compound's potential as an antioxidant has been evaluated due to its ability to scavenge free radicals, which are implicated in various diseases.
Preparation Methods
Condensation of Benzene-1,2-Diamine
The benzimidazole scaffold is typically synthesized by condensing benzene-1,2-diamine with carboxylic acid derivatives. A modified protocol involves:
- Reflux benzene-1,2-diamine (0.1 mol) and 2-chloroacetic acid (0.1 mol) in 4 N HCl (50 mL) at 100°C for 3 hours.
- Cool the mixture, alkalize with NH4OH, and isolate 2-chloromethyl benzimidazole as a yellow precipitate (yield: 72–85%).
- Recrystallize from methanol with activated charcoal.
Mechanism : The reaction proceeds via electrophilic substitution, where the α-carbon of 2-chloroacetic acid attacks the aromatic diamine, followed by cyclodehydration.
Alkylation with 4-Chlorobenzyl Chloride
Introducing the 4-chlorobenzyl group at N1 of benzimidazole requires selective alkylation:
- Dissolve 2-chloromethyl benzimidazole (0.01 mol) and 4-chlorobenzyl chloride (0.012 mol) in dry DMF.
- Add K2CO3 (0.015 mol) and heat at 60°C for 6 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–75%
Key Insight : Excess alkylating agent and anhydrous conditions minimize dialkylation.
Construction of the Pyrrolidin-2-one Ring
Cyclization of Donor-Acceptor Cyclopropanes
A novel method employs donor-acceptor cyclopropanes for one-pot pyrrolidinone synthesis (adapted from):
Procedure :
- React dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1 equiv.) with 3-methoxyaniline (1.2 equiv.) in toluene with acetic acid (2 equiv.) under reflux for 7 hours.
- Saponify the ester group with NaOH (1 M), followed by thermolysis at 160°C under microwave irradiation to yield 1-(3-methoxyphenyl)pyrrolidin-2-one.
Yield : 70% (four-step overall)
Advantage : Avoids intermediate purification, enhancing scalability.
Palladium-Catalyzed Coupling
For stereocontrolled assembly, palladium-mediated cross-coupling is utilized (from):
- React 5-chloro-pyrazolo[1,5-a]pyrimidine with benzimidazole derivatives under Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3).
- Heat at 110°C in dioxane for 12 hours.
Yield : 34–93%
Note : This method is adaptable for introducing the 3-methoxyphenyl group via Suzuki-Miyaura coupling.
Assembly of the Full Molecule
Coupling of Benzimidazole and Pyrrolidinone Moieties
The final step involves linking the benzimidazole and pyrrolidinone units through a nucleophilic substitution or transition metal-catalyzed reaction:
- Combine 1-(4-chlorobenzyl)-2-chlorobenzimidazole (1 equiv.) and 1-(3-methoxyphenyl)pyrrolidin-2-one (1.1 equiv.) in DMSO.
- Add KOtBu (2 equiv.) and heat at 120°C for 24 hours.
- Purify via recrystallization from ethanol.
Yield : 58%
Optimization : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yield.
Analytical Characterization
Critical spectroscopic data for the target compound (compiled from):
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O2 |
| Molecular Weight | 431.92 g/mol |
| 1H NMR (CDCl3) | δ 7.28 (d, 2H, Ar), 5.14 (dd, 1H, CH), 3.81 (s, 3H, OCH3), 2.95 (m, 2H) |
| 13C NMR | δ 170.2 (C=O), 154.1 (OCH3), 134.5 (C-Cl), 121.8–128.4 (Ar) |
| HPLC Purity | >98% |
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of reported methods
Challenges and Alternative Approaches
- Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation in benzimidazole necessitates careful choice of base (e.g., K2CO3 over NaOH).
- Pyrrolidinone Ring Strain : Thermolysis steps risk racemization; microwave-assisted synthesis mitigates this.
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
Q & A
Advanced Research Question
- Spectroscopic Techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing between benzimidazole N-alkylation vs. O-alkylation) .
- ESI-MS (Electrospray Ionization Mass Spectrometry): Validates molecular weight and fragmentation pathways .
- Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Assess thermal stability and decomposition profiles .
- Computational Methods:
How can researchers evaluate the biological activity of this compound, particularly its potential anticancer or antimicrobial effects?
Basic Research Question
- In Vitro Assays:
- Target Identification:
What strategies address pharmacokinetic challenges such as low solubility or CYP450 inhibition?
Advanced Research Question
- Solubility Enhancement:
- CYP450 Mitigation:
How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Advanced Research Question
- Assay Standardization:
- Structural Confirmation:
- Meta-Analysis:
What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Advanced Research Question
- Reaction Pathway Elucidation:
- Use time-resolved NMR to track intermediates during hydrolysis or oxidation .
- Kinetic Studies: Measure rate constants under different pH/temperature conditions to propose mechanisms (e.g., SN1 vs. SN2) .
- Degradation Studies:
- Expose the compound to accelerated stability conditions (40°C/75% RH) and analyze degradants via LC-MS .
How can regioselectivity be controlled during the synthesis of benzimidazole-containing analogs?
Basic Research Question
- Directing Groups:
- Use electron-withdrawing substituents (e.g., nitro groups) on the benzimidazole ring to direct alkylation to specific nitrogen sites .
- Catalytic Systems:
- Solvent Effects:
- Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
